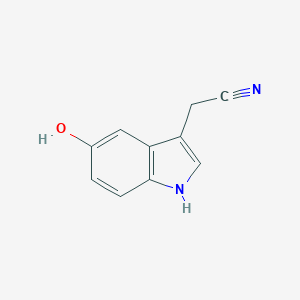

2-(5-hydroxy-1H-indol-3-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(5-hydroxy-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10/h1-2,5-6,12-13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHKJOZJRCTYYNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408821 | |

| Record name | 5-HYDROXYINDOLE-3-ACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100929-86-0 | |

| Record name | 5-Hydroxy-1H-indole-3-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100929-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-HYDROXYINDOLE-3-ACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms and Preclinical Biological Activities of 2 5 Hydroxy 1h Indol 3 Yl Acetonitrile and Indole Acetonitrile Analogues

Receptor Interactions and Ligand Binding Profiling

The interaction of indole (B1671886) derivatives with various receptors is a key determinant of their biological effects. The following sections detail the known interactions of compounds structurally related to 2-(5-hydroxy-1H-indol-3-yl)acetonitrile with the aryl hydrocarbon receptor, sigma receptors, and other significant receptor families.

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating cellular responses to environmental stimuli. Various indole derivatives, particularly those derived from tryptophan metabolism, have been identified as AhR ligands. manchester.ac.ukoup.com For instance, indole-3-acetonitrile (B3204565) (IAN), a close structural analogue of this compound, has been shown to possess the ability to bind to and activate AhR, although this activation is considered weak. nih.gov The consumption of cruciferous vegetables, which are rich in glucobrassicin, leads to the formation of IAN and indole-3-carbinol, both of which can modulate AhR activity. nih.gov

Furthermore, studies on various skin bacterial isolates have demonstrated that their tryptophan metabolites, including a range of indole derivatives, can act as functional agonists for the human AhR. manchester.ac.uknih.gov Bacterial species that produce high levels of indole derivatives have been shown to induce potent AhR activation. oup.comnih.gov This highlights the general capacity of the indole scaffold to interact with and modulate the AhR signaling pathway. While direct studies on this compound are lacking, its structural similarity to known AhR activators suggests a potential for similar activity.

Sigma receptors, which are classified into σ1 and σ2 subtypes, are recognized as important targets in the development of therapeutics for a range of conditions, including cancer and neurological disorders. The indole framework has been extensively explored for the development of sigma receptor ligands. nih.gov

A series of novel indole-based analogues have been synthesized and evaluated for their affinity towards sigma receptors. nih.gov These studies have identified compounds with nanomolar affinity for the σ2 receptor and significant selectivity over the σ1 subtype. nih.gov For example, the compound 2-(4-(3-(4-fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline displayed a high affinity for the σ2 receptor (Ki = 7.45 nM) and a remarkable selectivity ratio (σ1/σ2 = 395). nih.gov The introduction of an aryl group at the C3 position of the indole ring was a key modification in achieving this selectivity. nih.gov While specific binding data for this compound at sigma receptors is not available, the proven success of the indole scaffold in generating potent and selective sigma receptor ligands suggests that it could serve as a valuable template for designing new modulators.

The versatility of the indole structure allows for its interaction with a wide array of other receptor systems.

Dopamine (B1211576) Receptors: The indole nucleus is a key feature in many ligands targeting dopamine receptors. While direct binding data for this compound is unavailable, related compounds have shown significant activity. For instance, some dopamine drugs are known to bind to multiple receptor types, including dopamine, α2-adrenergic, and serotonin (B10506) receptors. mdpi.com

Cannabinoid Receptors: The endocannabinoid system, which includes the CB1 and CB2 receptors, is another area where indole-based compounds have been investigated. Synthetic indole cannabinoids have been developed that exhibit high affinity for human CB2 receptors at nanomolar concentrations, along with a good selectivity index.

Nuclear Receptors: Nuclear receptors are a family of ligand-activated transcription factors that regulate a host of physiological processes. Recent studies have demonstrated that analogues of the dopamine metabolite 5,6-dihydroxyindole can directly bind to and activate the nuclear receptor Nurr1 (NR4A2). nih.govnih.govbiorxiv.org Specifically, 5-chloroindole, a stable analogue, was found to bind to the Nurr1 ligand-binding domain with micromolar affinity and stimulate its transcriptional activity. nih.govnih.govbiorxiv.org Given that this compound contains a 5-hydroxyindole (B134679) moiety, it is plausible that it could also interact with nuclear receptors like Nurr1.

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to a target receptor. This method has been applied to study the interactions of various indole derivatives with their biological targets.

For instance, molecular docking studies have been conducted on 5-hydroxyindole derivatives to explore their binding to different proteins. researchgate.netresearchgate.net These studies help in understanding the key interactions, such as hydrogen bonding and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.net In one study, 5-hydroxyindole was identified as a lead compound through molecular docking, and subsequent modifications were designed to enhance hydrophobic interactions with the target protein. researchgate.netresearchgate.net Although a specific molecular docking analysis for this compound with the aforementioned receptors has not been reported, the existing studies on related indole structures demonstrate the utility of this approach in rationalizing observed biological activities and in the design of new, more potent ligands. scispace.com

Cellular and In Vitro Biochemical Investigations

The preclinical evaluation of indole derivatives in various cancer cell lines has provided valuable insights into their potential as anticancer agents. The following section summarizes the findings from in vitro studies on compounds structurally related to this compound.

Breast Cancer: Several studies have highlighted the cytotoxic effects of 5-hydroxyindole derivatives against breast cancer cell lines. nih.govresearchgate.net In one study, a series of novel 5-hydroxyindole-3-carboxylic acids and their ester derivatives were synthesized and evaluated against the MCF-7 human breast adenocarcinoma cell line. nih.govresearchgate.net Many of these compounds exhibited significant cytotoxicity, with some ester derivatives demonstrating IC50 values below 10 µM. nih.govresearchgate.net For example, a 4-methoxy substituted ester derivative was identified as the most potent compound with an IC50 of 4.7 µM. nih.govresearchgate.net Another study on indole-based tetrazole derivatives also showed significant anti-proliferative activity against both ER-α positive (T-47D, MCF-7) and ER-α negative (MDA-MB-231) breast cancer cell lines. rsc.org

| Compound Type | Cell Line | Activity (IC50) |

|---|---|---|

| 5-hydroxyindole-3-carboxylic acid ester derivative | MCF-7 | 4.7 µM |

| Indole-based tetrazole derivative 5d | T-47D | 10.00 µM |

| Indole-based tetrazole derivative 5f | T-47D | 3.83 µM |

Prostate and Bladder Cancer: The anticancer potential of indole derivatives has also been investigated in prostate and bladder cancer models. Photo-activated 5-hydroxyindole-3-acetic acid (5-HIAA), a metabolite of serotonin, was found to induce apoptosis in human prostate (LNCaP and PC-3) and bladder (TCCSUP) cancer cells. nih.gov While 5-HIAA alone was not cytotoxic at concentrations below 1 mM, its activation with UVB light led to a dose- and time-dependent induction of cell death. nih.gov Similarly, UVB-activated indole-3-acetic acid (IAA) has been shown to induce apoptosis in PC-3 prostate cancer cells. iiarjournals.orgnih.gov These findings suggest that certain indole derivatives can act as photosensitizers, leading to cancer cell death upon activation.

Glioblastoma: Glioblastoma, an aggressive form of brain cancer, has also been a target for indole-based compounds. A cytotoxic indole alkaloid, 3α-acetonyltabersonine, was shown to suppress the proliferation of glioblastoma cell lines (U87 and T98G) and glioblastoma stem cells at low concentrations. mdpi.com The mechanism of action involved the induction of apoptosis through the inhibition of DNA damage repair pathways. mdpi.com While structurally distinct from this compound, this highlights the potential of the broader indole class of compounds in targeting glioblastoma.

Assessment of Antiproliferative Activities of Indole Acetonitrile (B52724) Derivatives

Indole derivatives, including indole acetonitrile analogues, have been a significant focus of research for their potential anticancer properties. nih.gov A variety of these compounds have been synthesized and evaluated for their cytotoxic effects against numerous human tumor cell lines. mdpi.com

One study focused on indole-aryl-amide derivatives designed based on an indolylacetic acid nucleus. nih.gov Compound 2 , which features a (4-aminophenyl) acetyl group, demonstrated notable activity against MCF7 (breast adenocarcinoma) and PC3 (prostate cancer) cell lines, with IC50 values of 0.81 µM and 2.13 µM, respectively. nih.gov However, it also showed potent activity in normal embryonic intestinal I407 cells. nih.gov Another derivative, compound 3 , with two consecutive (4-aminophenyl)acetyl groups, was active only in HeLa (cervical cancer) cells with an IC50 of 5.64 μM. nih.gov

Analogues of the marine alkaloid nortopsentin, such as 2,5-bis(3′-indolyl)pyrroles, have also shown pronounced cytotoxic potency. mdpi.com Derivatives 1a and 1b exhibited concentration-dependent inhibition of tumor cell growth across a panel of 42 human tumor cell lines, with mean IC50 values of 1.54 µM and 0.67 µM, respectively. mdpi.com Similarly, a series of 2,4-bis(indol-3-yl)pyrrole derivatives were tested for their in vitro cytotoxic activity against human prostate (PC-3), ovary (SKOV3), and colorectal (LS-174T) adenocarcinoma cell lines, with several compounds showing stronger antiproliferative activity than the standard drug doxorubicin. ekb.eg

Further research into indole-acrylonitrile derivatives identified them as potential antitumor agents. mdpi.com These findings highlight the broad and potent antiproliferative activities of various indole acetonitrile derivatives against a range of cancer cell types.

Table 1: Antiproliferative Activity of Selected Indole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Specific Compound | Cancer Cell Line | Activity (IC50) | Source |

|---|---|---|---|---|

| Indole-Aryl-Amide | Compound 2 | MCF7 | 0.81 µM | nih.gov |

| Indole-Aryl-Amide | Compound 2 | PC3 | 2.13 µM | nih.gov |

| Indole-Aryl-Amide | Compound 3 | HeLa | 5.64 µM | nih.gov |

| 2,5-bis(3′-Indolyl)pyrrole | Derivative 1a | 42-cell line panel (mean) | 1.54 µM | mdpi.com |

| 2,5-bis(3′-Indolyl)pyrrole | Derivative 1b | 42-cell line panel (mean) | 0.67 µM | mdpi.com |

| 2,4-bis(indol-3-yl)pyrrole | Compound 5e | PC-3 | > Doxorubicin | ekb.eg |

Effects on Cellular Signaling Pathways (e.g., Stress-Activated Kinases, Apoptosis Pathways)

Indole-3-acetonitrile (IAN), a metabolite produced by human cancer cells, has been studied for its effects on cellular signaling, particularly in the context of neuroblastoma. researchgate.netnih.gov Research on the SH-SY5Y neuroblastoma cell line demonstrated that higher concentrations of IAN can reduce cellular viability. nih.govnih.gov This suggests an interaction between IAN and cellular pathways that regulate cell survival and death. nih.gov

The investigation was extended to explore a potential connection between IAN and the serotonin and dopamine pathways. When IAN was administered to SH-SY5Y cells in combination with the amino acid precursors for these neurotransmitters (tryptophan for serotonin and tyrosine for dopamine), a decrease in cell viability was observed in both cases. nih.govnih.gov This finding suggests that IAN may influence the serotonin and dopamine signaling pathways, as changes in cell viability were noted when combined with their respective precursors. nih.gov These preliminary studies indicate a clear interaction between IAN and neuroblastoma cells, warranting further investigation into the specific signaling cascades involved. nih.gov

In the context of plant biology, other indole derivatives like melatonin (B1676174) have been shown to activate mitogen-activated protein kinase (MAPK) pathways, which are crucial stress-activated kinase pathways involved in plant immune responses. nih.govfrontiersin.org

Modulation of Inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2) in Macrophage Cells

Certain indolyl-3-acetonitrile derivatives have been synthesized and assessed for their anti-inflammatory properties, specifically their ability to inhibit the production of key inflammatory mediators in macrophage cells. nih.gov As analogues of arvelexin, a constituent of Brassica rapa with known anti-inflammatory activity, these compounds were tested in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. nih.gov

The study focused on the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2), two critical mediators in the inflammatory response. nih.gov The formation of pro-inflammatory mediators like PGE2 is often suppressed by anti-inflammatory compounds. nih.govresearchgate.net Among the synthesized indolyl-3-acetonitriles, one derivative, compound 2k , which has a hydroxyl group at the C-7 position of the indole ring and an N-methyl substituent, was particularly effective. nih.gov This compound demonstrated more potent inhibition of both NO and PGE2 production compared to arvelexin and was also less cytotoxic to the macrophage cells. nih.gov

Table 2: Inhibitory Effects of Indolyl-3-acetonitrile Derivative 2k on Inflammatory Mediators This table is interactive. You can sort and filter the data.

| Cell Line | Inducing Agent | Mediator Inhibited | Compound | Outcome | Source |

|---|---|---|---|---|---|

| RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) | Compound 2k | More potent inhibition than arvelexin | nih.gov |

Enzyme Inhibition Studies with Indole Derivatives (e.g., β-Glucuronidase)

Enzyme inhibition is a critical mechanism of action for many therapeutic agents. nih.gov Indole-based compounds are known for their ability to interact with a wide range of biological targets, including enzymes. While extensive research exists on indole derivatives as enzyme inhibitors, such as for monoamine oxidase and cholinesterase, specific studies targeting β-Glucuronidase with this compound are not prominently detailed in the reviewed literature. The unique structure of indole compounds allows them to mimic peptide structures and bind reversibly to enzymes, making them valuable candidates for drug development. frontiersin.org

Impact on Bacterial Virulence and Biofilm Formation

Indole-3-acetonitrile (IAN) has been identified as a potent agent against bacterial pathogenicity, specifically targeting biofilm formation and the production of virulence factors in several clinically relevant bacteria. nih.govsemanticscholar.org Biofilms are structured communities of bacteria that adhere to surfaces and are encased in a self-produced matrix, making them resistant to antibiotics. mdpi.com

IAN was found to effectively inhibit biofilm formation in both Escherichia coli O157:H7 and Pseudomonas aeruginosa without affecting bacterial growth, and it was more effective than indole itself. nih.govsemanticscholar.org In P. aeruginosa, IAN also decreased the production of virulence factors such as pyocyanin, pyoverdine, and 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS). nih.gov Transcriptomic analysis revealed that IAN represses genes related to virulence and motility in P. aeruginosa. nih.govsemanticscholar.org In E. coli O157:H7, IAN appears to inhibit biofilm formation by repressing genes involved in the formation of curli fimbriae, which are important for adhesion. nih.gov

Furthermore, IAN has demonstrated efficacy against Acinetobacter baumannii, a pathogen known for extensive antibiotic resistance. nih.gov At sublethal concentrations, IAN inhibited biofilm formation and motility in this bacterium. nih.gov Mechanistically, it was found to downregulate the abaI autoinducer synthase gene, thereby inhibiting the synthesis of the quorum-sensing signal 3-OH-C12-HSL. nih.gov Importantly, IAN was shown to enhance the sensitivity of A. baumannii to the antibiotic imipenem, suggesting its potential as an adjuvant therapy to combat resistant infections. nih.gov

Table 3: Effects of Indole-3-acetonitrile (IAN) on Bacterial Biofilm and Virulence This table is interactive. You can sort and filter the data.

| Bacterial Species | Effect | Mechanism | Source |

|---|---|---|---|

| E. coli O157:H7 | Biofilm Inhibition | Repression of curli formation genes | nih.govsemanticscholar.org |

| P. aeruginosa | Biofilm Inhibition | Repression of virulence and motility genes | nih.gov |

| P. aeruginosa | Decreased Virulence Factor Production | Reduced pyocyanin, pyoverdine, PQS | nih.gov |

| A. baumannii | Biofilm & Motility Inhibition | Downregulation of quorum sensing signal synthesis | nih.gov |

Preclinical In Vivo Studies (Non-Human Animal and Plant Models)

Effects of Indole-3-acetonitrile on Plant Growth and Development

Indole-3-acetonitrile (IAN) is a naturally occurring plant metabolite and a well-documented plant growth regulator. nih.govebi.ac.uk It belongs to the auxin family of plant hormones, which are crucial for controlling many aspects of plant growth and development. nih.govebi.ac.uk IAN is a direct precursor to indole-3-acetic acid (IAA), one of the most physiologically active auxins. nih.govnih.gov

In addition to its role in development, IAN is involved in plant defense. The production of IAN from the hydrolysis of indole glucosinolates is a key defense mechanism in plants like Arabidopsis thaliana. researchgate.net This process requires the presence of specific proteins, such as the epithiospecifier protein (ESP), to generate significant levels of IAN. researchgate.net Furthermore, indole compounds can activate the plant's immune system, augmenting its resistance to herbivorous insects and pathogens. nih.govfrontiersin.org

Role of Indole Acetonitriles in Plant Defense Mechanisms and Stress Response

Indole acetonitriles are key players in the intricate defense systems of plants, particularly in response to herbivory and pathogenic attacks. Their roles are multifaceted, ranging from direct deterrence of pests to involvement in signaling pathways that orchestrate broader defense responses.

Indole compounds, as a general class, are integral to plant immunity, activating defense mechanisms against a variety of biotic stressors. nih.govfrontiersin.org They can stimulate the production of hydrogen peroxide, which in turn activates the MAPK cascade, leading to the expression of defense-related genes. nih.gov This response can enhance a plant's resistance to pathogens and herbivorous insects. nih.govfrontiersin.org

A prime example of the role of indole acetonitriles in plant defense is the well-studied compound indole-3-acetonitrile (IAN). IAN is a breakdown product of indole glucosinolates, which are secondary metabolites found in cruciferous plants. researchgate.net The hydrolysis of these glucosinolates, often triggered by tissue damage from herbivores, is mediated by the enzyme myrosinase. researchgate.net The presence of other proteins, such as the epithiospecifier protein (ESP), can direct this breakdown towards the formation of nitriles like IAN. researchgate.net

Research has demonstrated that IAN can act as a deterrent to herbivores. For instance, in Arabidopsis thaliana, the production of IAN has been shown to deter oviposition by the cabbage white butterfly (Pieris rapae). mdpi.com This suggests that plants can utilize indole acetonitrile production as a counter-adaptive mechanism to reduce herbivore load.

Furthermore, indole-3-acetonitrile is recognized as a significant allelopathic compound in some plants, such as broccoli. It has been shown to have a stronger inhibitory effect on the growth of certain weeds than some commercial herbicides. nih.gov This highlights its role in plant-plant competition and defense of resources.

While direct studies on this compound in plant defense are not extensively documented, its structural similarity to IAN suggests it may play a comparable role. The addition of a hydroxyl group at the 5-position of the indole ring could potentially modulate its biological activity and specificity in plant defense responses.

| Compound | Plant | Role in Defense/Stress Response | Mechanism of Action |

| Indole-3-acetonitrile (IAN) | Cruciferous plants (e.g., Arabidopsis thaliana, Broccoli) | Deters herbivore oviposition, allelopathic weed suppression. mdpi.comnih.gov | Produced from glucosinolate breakdown, acts as a chemical deterrent. researchgate.net |

| Indole (general) | Maize, Rice | Augments immunity against herbivorous insects and pathogens. nih.govfrontiersin.org | Activates MAPK cascade and defense gene expression. nih.gov |

Investigative Studies in Animal Models Utilizing Indole Derivatives for Biological Activity (General Class)

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the basis for numerous therapeutic agents. researchgate.net Preclinical studies in animal models have revealed a broad spectrum of biological activities for indole derivatives, including anti-inflammatory, neuroprotective, and antitumor effects. While specific in vivo data for this compound is limited, the extensive research on related 5-hydroxyindole derivatives provides a strong indication of its potential pharmacological profile.

Anti-Inflammatory and Antinociceptive Activities:

5-Hydroxyindole derivatives have shown promise as anti-inflammatory agents. For example, some 5-hydroxyindoles have been identified as novel 5-lipoxygenase (5-LO) inhibitors, an enzyme involved in the biosynthesis of leukotrienes which are inflammatory mediators. researchgate.netnih.gov In various animal models of inflammation, such as carrageenan-induced paw edema, indole derivatives have demonstrated significant anti-inflammatory effects. chemrxiv.org These effects are often attributed to the inhibition of pro-inflammatory cytokines like TNF-α and IL-6, and enzymes such as iNOS and COX-2. chemrxiv.orgchemrxiv.org

Neuroprotective Activities:

The 5-hydroxyindole moiety is a core component of the neurotransmitter serotonin, suggesting a fundamental role in neurological function. researchgate.net Recent studies have explored the neuroprotective potential of various hydroxyindoles against ferroptosis, a form of regulated cell death implicated in neurodegenerative diseases like Parkinson's and Alzheimer's. nih.gov In cellular models of neurotoxicity, indole derivatives have been shown to protect neuronal cells from damage. nih.gov Furthermore, in a mouse model of Parkinson's disease, an indole derivative demonstrated the ability to ameliorate motor deficits and reduce neuroinflammation and oxidative stress. mdpi.com The therapeutic potential of 5-hydroxyindole derivatives in neurodegenerative disorders is an active area of research, with some compounds showing promise as 5-HT6 receptor antagonists for the treatment of cognitive deficits in Alzheimer's disease. nih.gov

Antitumor Activities:

A significant body of preclinical research has focused on the anticancer properties of indole derivatives. mdpi.comnih.govnih.govbenthamscience.com In various in vivo tumor models, including solid Ehrlich carcinoma and mouse cervical cancer, indole-3-carboxylic acid derivatives have shown moderate inhibition of tumor growth and significant suppression of metastasis. mdpi.com Some 5-hydroxy-4-quinolone derivatives, which can be considered related structures, have also exhibited potent antitumor activity. nih.gov The mechanisms underlying the antitumor effects of indole derivatives are diverse and can include the inhibition of key enzymes involved in cancer progression and the induction of apoptosis. nih.gov For instance, certain indole-aryl amide derivatives have been found to induce cell cycle arrest and promote apoptosis in colon cancer cells. nih.gov

The collective findings from these preclinical studies on a range of 5-hydroxyindole and other indole derivatives suggest that this compound likely possesses significant biological activities that warrant further investigation for its potential therapeutic applications.

| Biological Activity | Indole Derivative Class | Animal/Cell Model | Key Findings |

| Anti-inflammatory | 5-Hydroxyindoles, Indole amides | RAW 264.7 macrophages, Rat paw edema | Inhibition of 5-lipoxygenase, reduction of pro-inflammatory cytokines (TNF-α, IL-6), and enzymes (iNOS, COX-2). researchgate.netnih.govchemrxiv.orgchemrxiv.org |

| Neuroprotective | Hydroxyindoles, Indole derivatives | HT-22 and N27 neuronal cells, Mouse model of Parkinson's disease | Protection against ferroptosis, amelioration of motor deficits, reduction of neuroinflammation and oxidative stress. nih.govmdpi.com |

| Antitumor | Indole-3-carboxylic acid derivatives, 5-Hydroxy-4-quinolones, Indole-aryl amides | Solid Ehrlich carcinoma, Mouse cervical cancer, Colon cancer cells | Inhibition of tumor growth, suppression of metastasis, induction of cell cycle arrest and apoptosis. mdpi.comnih.govnih.gov |

Structure Activity Relationship Sar Studies of 2 5 Hydroxy 1h Indol 3 Yl Acetonitrile Analogues

Correlations Between Structural Modifications and Biological Activity Profiles

SAR studies reveal a direct link between specific structural alterations of the 5-hydroxyindole-3-acetonitrile scaffold and the resulting biological effects. The indole (B1671886) ring system is a well-known pharmacophore present in many biologically active compounds. nih.govnih.gov Modifications at various positions of the indole nucleus, the acetonitrile (B52724) side chain, and the 5-hydroxy group have been shown to significantly impact activity.

For instance, in related indole derivatives, the nature and position of substituents on the indole ring are critical. Molecular docking studies on certain indole derivatives have shown that the presence of strong electron-withdrawing groups on the phenyl ring of the indole is important for interaction with protein binding pockets. nih.gov In the case of fascaplysin, a marine alkaloid with a complex indole structure, the introduction of halogen substituents at different positions resulted in varied selectivity for cancer cells. Specifically, di- and tri-substituted halogen derivatives showed a pronounced selectivity. nih.gov

Furthermore, modifications to side chains attached to the indole core dramatically alter biological profiles. In a study of YC-1 analogues, converting a benzyl (B1604629) group to a hydrogen at the R1 position significantly reduced antiplatelet activity, indicating the necessity of an aromatic ring at this position. nih.gov Similarly, altering the side chains of certain trioxatriangulene derivatives, which possess planar structures, was explored to enhance antiproliferative activity. nih.gov

The following table summarizes the general impact of structural modifications on the biological activity of indole-based compounds, based on findings from related derivative classes.

Table 1: Impact of Structural Modifications on Indole Analogues' Biological Activity

| Modification Site | Structural Change | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| Indole Ring (Phenyl portion) | Addition of electron-withdrawing groups | Potentially enhances interaction with protein binding sites. | nih.gov |

| Halogenation (e.g., bromo, chloro) | Can increase cytotoxic selectivity towards cancer cells. | nih.gov | |

| Indole Ring (N1 Position) | Substitution with aromatic rings (e.g., benzyl) | May be crucial for specific activities like antiplatelet aggregation. | nih.gov |

| Side Chain at C3 | Alteration of chain length or functional groups | Can significantly modulate potency and efficacy. | nih.gov |

Identification of Key Pharmacophoric Elements within the 5-Hydroxyindole-3-acetonitrile Scaffold

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For the 5-hydroxyindole-3-acetonitrile scaffold, several key elements are considered crucial for its biological activity.

The indole nucleus itself is a primary pharmacophoric feature, often participating in pi-pi stacking interactions with aromatic amino acid residues (like tryptophan, tyrosine, or phenylalanine) within a target protein's active site. nih.gov This interaction helps to anchor the molecule in the correct orientation for a biological response.

The 5-hydroxy group is another critical element. It can act as both a hydrogen bond donor and acceptor, forming key interactions with the target protein. This hydroxyl group significantly influences the electronic properties of the indole ring and can be vital for target recognition and binding affinity.

Key pharmacophoric features identified from studies on related indole compounds include:

The Indole Ring System: Acts as a hydrophobic scaffold and can engage in pi-pi stacking interactions. nih.gov

The N-H group of the Indole: Can serve as a hydrogen bond donor. nih.gov

The 5-Hydroxy Group: Functions as a crucial hydrogen bond donor/acceptor.

The Acetonitrile Side Chain: Its length, flexibility, and the terminal nitrile group are important for interactions with the target.

Rational Design Principles for Optimizing Potency and Selectivity of Indole Acetonitrile Derivatives

Rational drug design leverages the understanding of SAR and pharmacophoric elements to guide the synthesis of new derivatives with improved properties. researchgate.net The goal is to enhance potency (the concentration required to produce an effect) and selectivity (the ability to interact with a specific target over others). nih.gov

One primary principle is scaffold hopping and ring system modification . While the indole core is often essential, sometimes replacing it with bioisosteric rings (different rings with similar properties) can lead to improved characteristics. For example, in one study, replacing an indazole core with a 1H-pyrazolo[4,3-c]pyridine was found to be more potent. nih.gov

Another key strategy is substituent modification . Based on SAR data, specific positions on the indole ring can be targeted for substitution to enhance binding affinity. For instance, if a pocket in the target protein is hydrophobic, adding a small alkyl or halogen group to the corresponding position on the indole ring could increase potency. Molecular docking studies often reveal that electron-withdrawing groups on the indole's phenyl ring are important for ligand interaction, providing a clear path for optimization. nih.gov

Conformational constraint is also a powerful tool. By introducing rigidity into the molecule, for example by creating cyclic structures, the molecule can be "locked" into its most active conformation. This can increase potency by reducing the entropic penalty of binding. Studies on tetrahydro-γ-carbolines, a related rigid indole structure, showed that stereochemistry was critical, with the (R)-enantiomer being over 100-fold more potent than the (S)-enantiomer, highlighting the importance of a precise 3D structure. nih.gov

Finally, optimizing the side chain is crucial. The length and functionality of the acetonitrile side chain can be fine-tuned. For example, replacing the nitrile with other functional groups like amides or carboxylic acids can explore different interactions with the target protein and potentially improve the compound's pharmacokinetic properties. nih.gov

Table 2: Principles for Rational Design of Indole Acetonitrile Derivatives

| Design Principle | Description | Expected Outcome | Reference |

|---|---|---|---|

| Scaffold Modification | Bioisosteric replacement of the indole core with other heterocyclic systems. | Improved potency, selectivity, or pharmacokinetic properties. | nih.gov |

| Substituent Optimization | Adding specific functional groups (e.g., halogens, alkyls) to the indole ring based on target pocket characteristics. | Enhanced binding affinity and potency. | nih.govnih.gov |

| Conformational Constraint | Introducing rigidity to lock the molecule in its active conformation. | Increased potency and selectivity due to favorable binding entropy. | nih.gov |

| Side Chain Tuning | Modifying the length, flexibility, and functional groups of the C3-acetonitrile chain. | Optimized target interactions and improved drug-like properties. | nih.gov |

Advanced Analytical and Computational Methodologies for 2 5 Hydroxy 1h Indol 3 Yl Acetonitrile Research

Analytical Techniques for Detection and Quantification

The precise detection and quantification of 2-(5-hydroxy-1H-indol-3-yl)acetonitrile, particularly in complex biological matrices, rely on highly sensitive and selective analytical methods.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Indole (B1671886) Metabolites

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of tryptophan and its indole-retaining metabolites. mdpi.com This combination offers exceptional selectivity and sensitivity for the simultaneous detection and quantification of multiple indole compounds in various samples, including biological fluids and beverages. mdpi.comresearchgate.net

The chromatographic separation is typically achieved using reversed-phase columns, such as a C18 column. nih.govnih.govnih.gov A gradient elution with a mobile phase consisting of an aqueous component (often containing a modifier like formic acid to improve peak shape and ionization) and an organic solvent like acetonitrile (B52724) or methanol is commonly employed. nih.govnih.govnih.gov

Mass spectrometry detection, particularly with an electrospray ionization (ESI) source, allows for the sensitive detection of the analytes. mdpi.com The tandem mass spectrometry (MS/MS) capability, operating in Multiple Reaction Monitoring (MRM) mode, provides high selectivity by monitoring specific precursor-to-product ion transitions for each target compound. mdpi.comnih.govnih.gov This technique ensures accurate quantification even in complex matrices by minimizing interferences. nih.govnih.gov For instance, a method for indole quantitation used the precursor ion > product ion combination of 118.1 > 91.1 m/z. nih.govnih.gov The use of stable-isotope-labeled internal standards is also a common practice to ensure accuracy and correct for matrix effects. nih.govnih.govresearchgate.net

Below is a table summarizing typical parameters used in LC-MS/MS methods for the analysis of related indole compounds.

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Chromatography Column | Reversed-phase C18 (e.g., 2.1 mm × 50 mm, 1.7 µm) | nih.govnih.govnih.gov |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile or Methanol | nih.govnih.govnih.gov |

| Elution Type | Gradient | nih.govnih.gov |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | mdpi.comnih.govnih.gov |

| MS Mode | Multiple Reaction Monitoring (MRM) | mdpi.comnih.govnih.gov |

| Linearity (R²) | ≥ 0.99 | mdpi.com |

Spectroscopic Characterization Methods (e.g., UV-Vis, NMR, IR, MS, Photoelectron Spectroscopy)

Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound.

UV-Vis Spectroscopy: The indole ring system is the primary chromophore responsible for UV absorption. Indole itself exhibits an excitation peak at 274 nm and an emission peak at 332 nm. aatbio.com For related BN indoles, the maximum absorption (λmax) has been observed between 270 nm and 292 nm. acs.org The presence of the hydroxyl group on the benzene (B151609) ring of this compound is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. For the related compound indole-3-acetonitrile (B3204565), characteristic ¹H NMR signals include a proton signal around 8.2 ppm for the N-H group and a singlet around 3.78 ppm for the methylene (B1212753) (-CH₂-) group. chemicalbook.com The aromatic protons typically appear in the range of 7.0 to 7.6 ppm. chemicalbook.com In ¹³C NMR spectra of indole derivatives, the carbon atoms of the indole ring system show signals between approximately 110 and 137 ppm. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups within the molecule. The FT-IR spectrum of indole shows a distinct stretching vibration band for the N-H group at 3406 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations appear around 3022-3049 cm⁻¹, while aromatic C=C stretching is observed at 1508 cm⁻¹ and 1577 cm⁻¹. researchgate.net For this compound, one would also expect to see a broad O-H stretching band and a sharp C≡N (nitrile) stretching vibration, typically in the range of 2260–2220 cm⁻¹.

Mass Spectrometry (MS): Electron ionization (EI) and electrospray ionization (ESI) mass spectrometry are used to determine the molecular weight and fragmentation pattern. The monoisotopic molecular weight of this compound is 172.0637 g/mol . The fragmentation pattern of indole derivatives often involves cleavage of the substituent at the 3-position and fragmentation of the indole ring itself. massbank.eu

Photoelectron Spectroscopy (PES): UV-Photoelectron Spectroscopy provides experimental data on the gas-phase ionization energies, which can be correlated with the energies of occupied molecular orbitals. acs.org For the parent indole molecule, the first ionization energy has been experimentally determined to be 7.9 eV. acs.org This technique, combined with computational analysis, offers deep insights into the electronic structure of the molecule. acs.org

The table below summarizes key spectroscopic data for indole and related compounds, providing an expected reference for this compound.

| Spectroscopic Technique | Characteristic Feature | Typical Value/Range (for Indole/derivatives) | Reference |

|---|---|---|---|

| UV-Vis | λmax | 270 - 292 nm | acs.org |

| ¹H NMR | N-H proton (ppm) | ~8.2 | chemicalbook.com |

| ¹H NMR | -CH₂- protons (ppm) | ~3.8 | chemicalbook.com |

| IR | N-H stretch (cm⁻¹) | ~3406 | researchgate.net |

| IR | C≡N stretch (cm⁻¹) | 2260 - 2220 | |

| MS | Molecular Weight (C₁₀H₈N₂O) | 172.19 g/mol | nih.gov |

| PES | First Ionization Energy (eV) | ~7.9 | acs.org |

Advanced Sample Preparation Protocols for Biological Matrices

The accurate analysis of this compound from biological matrices such as plasma, serum, or urine requires efficient sample preparation to remove interfering substances like proteins and salts. biotage.comnih.gov

Protein Precipitation (PPT): This is a common and straightforward method for removing proteins from plasma or serum samples. nih.gov It involves adding a water-miscible organic solvent, such as ice-cold acetonitrile, to the sample. nih.govnih.govnih.gov The mixture is vortexed and then centrifuged to pellet the precipitated proteins, and the resulting supernatant, containing the analyte, is collected for analysis. nih.govnih.govnih.gov Methanol or a methanol-acetonitrile mixture can also be used effectively for protein precipitation in metabolomics studies. nih.gov

Liquid-Liquid Extraction (LLE): LLE is used to separate analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. For indole metabolites, this technique has been applied using various organic solvents. mdpi.com A salting-out assisted liquid extraction coupled with back-extraction has also been developed for tissue samples, which involves partitioning with acetonitrile followed by back-extraction into an aqueous phase. science.gov

Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation technique that can be used for both cleanup and concentration of analytes. It involves passing the liquid sample through a cartridge containing a solid adsorbent. For indole compounds, reversed-phase sorbents like C18 are often employed. mdpi.com The protocol involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the target analytes with an appropriate organic solvent. mdpi.com

The choice of method depends on the specific matrix, the concentration of the analyte, and the required level of cleanup.

| Technique | Principle | Common Reagents/Materials | Advantages | Reference |

|---|---|---|---|---|

| Protein Precipitation (PPT) | Protein denaturation and removal by organic solvent. | Acetonitrile, Methanol | Simple, fast, and cost-effective. | nih.govnih.govnih.gov |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquids. | Diethyl ether, Ethyl acetate | Good for removing salts and highly polar interferences. | mdpi.comscience.gov |

| Solid-Phase Extraction (SPE) | Selective retention of analyte on a solid sorbent. | C18 cartridges, Methanol, Diethyl ether | High selectivity, concentration of analyte, and automation potential. | mdpi.com |

Computational Chemistry and Molecular Modeling

Computational methods provide invaluable theoretical insights into the properties and behavior of this compound at the molecular level, complementing experimental findings.

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the electronic structure, geometry, and spectroscopic properties of molecules like indole and its derivatives. acs.orgnih.gov These calculations can predict molecular geometries with high accuracy, which can be validated by comparing calculated rotational constants with experimental data. nih.gov

DFT calculations, for example using the Becke3LYP functional with a basis set like 6-31+G*, are commonly used to determine optimized structures and predict harmonic vibrational frequencies and infrared intensities. acs.org These theoretical spectra provide a basis for assigning and interpreting experimental IR spectra. acs.org Furthermore, computational methods can be used to calculate vertical ionization energies and excitation spectra, which are directly comparable to data obtained from photoelectron and UV-Vis spectroscopy, respectively. nih.gov Such analyses have been successfully applied to indole and azaindoles, providing predictions that can guide future experimental work. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. For a flexible molecule like this compound, MD simulations can provide detailed information about its conformational landscape and dynamics. While specific MD studies on this exact compound are not prevalent, simulations of related molecules in solvents like acetonitrile and water are common. researchgate.netrsc.org

These simulations can reveal how the molecule interacts with its environment, such as forming hydrogen bonds with water molecules. acs.org By analyzing the trajectory of the atoms over time, it is possible to identify preferred conformations and understand the energetic barriers between them. This information is crucial for understanding how the molecule might interact with biological targets. The combination of NMR spectroscopy data, such as NOE constraints, with MD simulations can lead to a high-resolution conformational analysis of molecules in solution. mdpi.com

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking can be employed to forecast its binding affinity and interaction with various biological targets, such as proteins and enzymes. This predictive capability is crucial for identifying potential mechanisms of action and guiding the development of more potent and selective derivatives.

While specific molecular docking studies on this compound are not extensively documented, research on structurally similar indole derivatives provides a strong basis for its potential applications. For instance, various indole-based compounds have been successfully docked into the active sites of numerous protein targets, revealing key binding modes and interactions.

Potential Protein Targets and Interactions:

Based on the known biological activities of related indole compounds, several protein families are plausible targets for this compound. These include, but are not limited to, kinases, serotonin (B10506) receptors, and various enzymes implicated in microbial pathogenesis.

For example, studies on indole-3-carbonitriles have identified them as inhibitors of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a target relevant to neurodegenerative diseases nih.gov. Molecular docking of these compounds into the ATP-binding pocket of DYRK1A has revealed crucial hydrogen bonding and hydrophobic interactions that govern their inhibitory activity nih.gov. Similarly, various indole derivatives have been docked against serotonin receptors, such as 5-HT1A and 5-HT2A, to explore their potential in treating central nervous system disorders researchgate.netnih.gov. These studies often highlight the importance of the indole scaffold in forming key interactions within the receptor's binding site nih.gov.

The predicted binding of this compound to a hypothetical protein target would likely involve its key functional groups. The hydroxyl group at the 5-position of the indole ring could act as a hydrogen bond donor or acceptor, while the indole nitrogen could also participate in hydrogen bonding. The acetonitrile group might engage in dipole-dipole or other electrostatic interactions. The aromatic indole ring itself is well-suited for forming π-π stacking or hydrophobic interactions with aromatic residues in the protein's active site.

Illustrative Docking Results for Analogous Indole Derivatives:

To illustrate the outcomes of molecular docking studies, the following table presents hypothetical binding energies and key interacting residues for indole derivatives against various protein targets, based on published research on similar compounds.

| Compound Class | Protein Target | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues |

| Indole-3-carbonitriles | DYRK1A Kinase | -8.5 to -10.2 | Leu241, Val174, Lys188 |

| Indole Derivatives | Serotonin 5-HT2A Receptor | -7.3 to -8.1 | Asp155, Trp336, Phe340 |

| Indole-based Compounds | Penicillin-Binding Protein 2a | -7.0 to -9.0 | Ser403, Thr600, Gln559 |

These data underscore the utility of molecular docking in ranking potential drug candidates and elucidating the structural basis of their activity. For this compound, such studies would be invaluable in prioritizing it for further experimental testing against specific diseases.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties, or "descriptors," that are most influential in determining a compound's potency, QSAR models can be used to predict the activity of novel, untested molecules.

For this compound, developing a QSAR model would involve synthesizing and testing a series of structurally related analogs to generate a dataset of compounds with corresponding biological activities. Subsequently, various molecular descriptors would be calculated for each compound, and statistical methods would be employed to build a predictive model.

Key Molecular Descriptors in QSAR Models for Indole Derivatives:

QSAR studies on indole derivatives have identified several classes of molecular descriptors as being important for predicting their biological activities. These can be broadly categorized as:

Topological Descriptors: These describe the connectivity of atoms in a molecule and include indices such as the Kier & Hall molecular connectivity indices and Balaban's J index.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are often crucial for predicting interactions with polar protein environments.

Steric Descriptors: These describe the size and shape of the molecule. Molar refractivity (MR) and van der Waals volume are common examples.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a key descriptor that quantifies the hydrophobicity of a molecule, which is critical for its ability to cross cell membranes and interact with hydrophobic pockets in proteins.

Application of QSAR in Predicting the Activity of this compound Analogs:

A hypothetical QSAR study on a series of 5-hydroxyindole-3-acetonitrile derivatives could yield a model that predicts their anticancer activity, for instance. Such a model might reveal that increased hydrophobicity and the presence of an electron-donating group at a specific position on the indole ring are positively correlated with activity, while increased steric bulk is detrimental.

Example of a QSAR Model for Anticancer Activity of Indole Derivatives:

The following table provides an example of a QSAR model for the anticancer activity of a series of indole derivatives, showcasing the types of descriptors that might be included and their statistical significance.

| Descriptor | Coefficient | Statistical Significance (p-value) |

| logP (Hydrophobicity) | +0.45 | < 0.01 |

| Molar Refractivity (Steric) | -0.12 | < 0.05 |

| Dipole Moment (Electronic) | +0.28 | < 0.05 |

| Sum of atomic polarizabilities | +0.33 | < 0.01 |

Model Statistics:

R² (Coefficient of Determination): 0.85

Q² (Cross-validated R²): 0.78

The high R² and Q² values in this hypothetical model would indicate its robustness and predictive power. Such a model would be a valuable tool for designing new 5-hydroxyindole-3-acetonitrile analogs with potentially enhanced anticancer properties, thereby streamlining the drug discovery process and reducing the need for extensive synthesis and testing of unpromising compounds.

Future Research Directions and Emerging Applications of 2 5 Hydroxy 1h Indol 3 Yl Acetonitrile in Chemical Biology

Development of Novel and Sustainable Synthetic Routes for Hydroxylated Indole (B1671886) Acetonitriles

The synthesis of indole derivatives has been a central theme in organic chemistry, and the focus is increasingly shifting towards sustainable and efficient methodologies. mdpi.com Future research must prioritize the development of green synthetic routes for 2-(5-hydroxy-1H-indol-3-yl)acetonitrile and other hydroxylated analogs to overcome the limitations of conventional methods, such as harsh reaction conditions and the use of hazardous reagents. jddonline.com

Promising strategies include:

Microwave-Assisted Synthesis: This technique can accelerate reaction times and improve yields for reactions like the Fischer-indole synthesis. jddonline.com

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for functionalizing the indole core, allowing for the direct incorporation of the nitrile function or other substituents. sigmaaldrich.com

Knoevenagel Condensation: This classic reaction can be adapted to synthesize various indole derivatives by reacting an indole acetonitrile (B52724) precursor with appropriate aldehydes. researchgate.net

Environmentally Benign Solvents: The use of water or ionic liquids as reaction media presents a greener alternative to traditional organic solvents. jddonline.com

Novel Catalytic Systems: The exploration of nanocatalysts and other modern catalytic systems like FeCl3/I2 can offer higher efficiency and selectivity under milder conditions. jddonline.com

A summary of these modern synthetic approaches is presented below.

| Synthetic Approach | Description | Key Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions, often leading to dramatically reduced reaction times and increased yields. jddonline.com | High efficiency, speed, reduced side reactions. |

| Palladium-Catalyzed Reactions | Employs palladium catalysts to form carbon-carbon and carbon-heteroatom bonds, enabling diverse functionalization of the indole ring. sigmaaldrich.com | High selectivity, broad substrate scope, mild reaction conditions. |

| Knoevenagel Condensation | A nucleophilic addition of an active hydrogen compound (like an acetonitrile) to a carbonyl group, followed by dehydration. researchgate.net | Versatile for creating C=C bonds and complex molecules. |

| Green Chemistry Approaches | Involves using sustainable materials and processes, such as water as a solvent, ionic liquids, or solvent-free conditions. jddonline.com | Environmentally friendly, reduced waste, improved safety. |

Exploration of Undiscovered Biological Targets and Mechanisms of Action

While indole derivatives are known to interact with a wide array of biological receptors, the specific targets and mechanisms of this compound remain largely uncharted territory. worldscientific.com The parent compound, indole-3-acetonitrile (B3204565) (IAN), has been identified not only in plants and microbes but also as a metabolite produced by human cancer cells, suggesting a potential role in tumor progression. nih.govnih.gov This discovery opens up new avenues for research into how hydroxylated derivatives might influence cancer cell metabolism and survival pathways. nih.gov

Future investigations should focus on:

Cancer-Related Pathways: Given that IAN may be involved in cancer cell growth, studies should explore the effects of this compound on targets like tubulin polymerization, protein kinases, and histone deacetylases, which are known to be modulated by other indole compounds. nih.gov

Neurotransmitter Systems: A preliminary study on IAN suggested a potential influence on both the serotonin (B10506) and dopamine (B1211576) pathways. nih.govnih.gov Exploring whether the 5-hydroxy derivative interacts with receptors or enzymes in these pathways could reveal applications in neurodegenerative disorders.

Inflammatory Signaling: Synthetic hydroxylated indole acetonitriles have shown potent anti-inflammatory activity. hkbu.edu.hkworldscientific.com A key future direction is to pinpoint the exact molecular targets within inflammatory cascades, such as the NF-κB pathway or specific enzymes like microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). worldscientific.com

Enzyme Modulation: The induction of cytochrome P450 enzymes by dietary indoles is a known phenomenon. nih.gov Research is needed to determine if this compound specifically modulates these or other enzymes, such as the nitrile-hydrolyzing enzymes that convert IAN to the phytohormone indole-3-acetic acid (IAA). mdpi.com

| Potential Biological Target Area | Rationale / Known Interactions of Related Compounds |

| Cancer Cell Metabolism | Indole-3-acetonitrile is produced by human cancer cells and may be involved in their growth and survival mechanisms. nih.gov |

| Neurotransmitter Pathways | Indole-3-acetonitrile may influence serotonin and dopamine pathways, suggesting a potential interaction with neuronal receptors or enzymes. nih.gov |

| Inflammatory Mediators | Hydroxylated indole acetonitrile analogs inhibit the production of pro-inflammatory molecules like NO, PGE2, and TNF-α. hkbu.edu.hkworldscientific.com |

| Metabolizing Enzymes | Dietary indoles are known to induce cytochrome P450 enzymes; nitrile hydratases and nitrilases metabolize indole acetonitriles. nih.govmdpi.com |

Translational Research into Specific Biological Applications of Indole Acetonitriles

Translating fundamental discoveries into practical applications is a critical goal. For this compound, several promising areas of translational research are emerging.

As Photosensitizers: Photodynamic therapy (PDT) is a cancer treatment that uses a photosensitizer, light, and oxygen to create reactive oxygen species that kill tumor cells. mdpi.combeilstein-journals.org The closely related indole derivative, indole-3-acetic acid (IAA), has been shown to act as a pro-drug in PDT; its photo-oxidation generates cytotoxic radicals that effectively kill cancer cells. worldscientific.comnih.gov The indole scaffold itself is a known chromophore, and various derivatives exhibit interesting photophysical properties like fluorescence. nih.govnih.gov This provides a strong rationale for investigating the photophysical characteristics and photosensitizing potential of this compound for applications in PDT.

As Anti-inflammatory Agents: Chronic inflammation is a hallmark of many diseases. Research has demonstrated that synthetic derivatives of indole-3-acetonitrile can potently inhibit the production of key inflammatory mediators. hkbu.edu.hk Specifically, a study on arvelexin analogs found that a 7-hydroxy indole acetonitrile derivative was a more potent inhibitor of nitric oxide (NO) and prostaglandin E2 (PGE2) production in macrophage cells than the parent compound. hkbu.edu.hk Another study confirmed that a synthetic 7-hydroxyl-1-methylindole-3-acetonitrile reduces the release of pro-inflammatory cytokines like TNF-α and IL-6. worldscientific.com This positions hydroxylated indole acetonitriles as strong candidates for development as novel anti-inflammatory drugs.

As Plant Growth Regulators: In agriculture, there is a constant need for effective and safe compounds to manage plant growth and defense. Indole-3-acetonitrile is a well-established natural plant auxin and a precursor to the primary plant hormone, indole-3-acetic acid (IAA). mdpi.comthegoodscentscompany.com It plays a crucial role in modulating the formation of stems and leaves. mdpi.com Furthermore, IAN is involved in plant defense; its production from glucosinolate breakdown can deter insects from laying eggs on the plant. Future research could explore the use of this compound and other derivatives as exogenous regulators to enhance crop growth or as biopesticides.

| Potential Application | Scientific Basis |

| Photosensitizers in PDT | The related compound, indole-3-acetic acid, generates cytotoxic radicals upon photo-oxidation, making it effective in PDT. worldscientific.comnih.gov The indole scaffold is photoactive. nih.gov |

| Anti-inflammatory Agents | Hydroxylated indole acetonitrile analogs strongly inhibit pro-inflammatory mediators like NO, PGE2, and TNF-α in macrophages. hkbu.edu.hkworldscientific.com |

| Plant Growth Regulators | Indole-3-acetonitrile is a natural plant auxin, a precursor to IAA, and is involved in plant defense against insects. thegoodscentscompany.com |

Integration of Multidisciplinary Approaches for Comprehensive Understanding

To unlock the full potential of this compound, isolated research efforts are insufficient. A comprehensive understanding requires the integration of multiple scientific disciplines. Future research should adopt a holistic strategy that combines:

Synthetic and Green Chemistry: To produce the target compound and a library of related derivatives for screening, using sustainable and efficient methods. jddonline.com

Computational Chemistry and In Silico Modeling: To predict the physicochemical properties, potential biological targets (via molecular docking), and ADME (absorption, distribution, metabolism, and excretion) profiles of new derivatives, thereby guiding synthetic efforts. researchgate.net

In Vitro Biological Screening: To test the activity of the synthesized compounds in a variety of assays, such as anticancer cell viability assays, anti-inflammatory assays in cell culture, and antimicrobial tests. researchgate.net

Mechanistic Biology: To use techniques from molecular and cellular biology to elucidate the precise mechanisms of action and identify the specific biochemical pathways and receptors that the compound interacts with. nih.gov

Chemical Biology and Translational Studies: To develop probes and tools based on the indole scaffold to study biological processes and to advance the most promising compounds toward practical applications in medicine and agriculture.

By combining these approaches, the scientific community can systematically explore the chemical space around hydroxylated indole acetonitriles, leading to a deeper understanding of their biological roles and accelerating their development for beneficial applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-(5-hydroxy-1H-indol-3-yl)acetonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cross-dehydrogenative coupling (CDC) using iron(II) catalysts, as demonstrated for analogous indole-acetonitrile derivatives. Key parameters include:

- Catalyst system : Fe(II) salts (e.g., FeCl₂) with ligands like phenanthroline.

- Solvent : Acetonitrile or DMF at 80–100°C under inert atmosphere.

- Substrate scope : Electron-donating groups (e.g., 5-hydroxy) enhance reactivity.

- Yield optimization : Adjust stoichiometry of acetonitrile derivatives and indole precursors (1:1.2 molar ratio) .

- Validation : Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Critical steps include:

- Data collection : Mo/Kα radiation (λ = 0.71073 Å) at 293 K.

- Refinement parameters : Anisotropic displacement parameters for non-H atoms; hydrogen atoms added geometrically.

- Validation : Check R-factor convergence (< 0.08) and mean C–C bond length deviations (< 0.005 Å) .

- Common pitfalls : Avoid overfitting by maintaining a data-to-parameter ratio > 15:1.

Q. What in vivo models are suitable for evaluating the neuroprotective activity of this compound derivatives?

- Methodological Answer : The murine optic nerve crush (ONC) model is validated for retinal ganglion cell (RGC) survival studies:

- Dosage : 50 mg/kg administered intraperitoneally thrice weekly.

- Endpoint analysis : Use immunofluorescence with RGC markers (e.g., Brn3a) and automated cell counting (CellProfiler software).

- Statistical rigor : Wilcoxon-Mann-Whitney test for non-normal distributions; sample size ≥ 4 per group .

- Controls : Include PBS-treated cohorts to quantify baseline cell loss (80–85% at 1–2 weeks post-ONC).

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of acetonitrile vapors.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

- Emergency measures : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes.

Advanced Research Questions

Q. How can crystallographic data discrepancies in this compound derivatives be resolved during refinement?

- Methodological Answer :

- Twinned data : Use SHELXE for twin-law identification and detwinning.

- Disordered moieties : Apply restraints (e.g., SIMU/DELU) to stabilize thermal motion parameters.

- Validation tools : Check ADPs and residual electron density maps in Olex2 .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Substrate engineering : Introduce directing groups (e.g., pyrimidinyl) at C-1 to bias C-2 cyanomethylation.

- Catalyst tuning : Use Fe(II)/N-heterocyclic carbene (NHC) complexes for enhanced C–H activation.

- Kinetic control : Lower reaction temperatures (40–60°C) favor mono-functionalization .

- Analytical validation : Monitor regioselectivity via LC-MS and ¹H-NMR coupling constants.

Q. How do this compound derivatives modulate apoptotic pathways in neurodegenerative models?

- Methodological Answer :

- Mechanistic assays : Perform Western blotting for Bcl-2/Bax ratios and caspase-3 cleavage.

- Functional studies : Use calcium imaging to assess mitochondrial membrane potential (ΔΨm) in RGCs.

- Comparative analysis : Benchmark against TUDCA, a known anti-apoptotic agent, to validate efficacy .

- Data interpretation : Correlate RGC survival rates (≥ 20% improvement vs. controls) with pathway modulation.

Q. What advanced analytical techniques quantify trace impurities in this compound?

- Methodological Answer :

- LC-MS/MS : Detect sub-ppm impurities using a C18 column (0.1% formic acid/ACN gradient).

- NMR isotopomers : Use ¹³C-labeled acetonitrile to trace synthetic byproducts.

- Deuterated analogs : Compare with 5-hydroxyindole-3-acetic acid-d₂ for purity calibration .

- Quality control : Establish acceptance criteria (e.g., ≤ 0.1% residual solvents via GC-FID).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.